molecular formula C21H23N5O2 B11150449 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11150449
M. Wt: 377.4 g/mol
InChI Key: VYXIGSRGEWDZOD-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide include other indole derivatives and triazolopyridine compounds. Some examples are:

Biological Activity

The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23N5O3
  • Molecular Weight : 389.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial in cancer treatment.
  • Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal (HCT-116), hepatocellular (HepG2), and breast cancer (MCF-7) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
HCT-11615Apoptosis induction
HepG220Cell cycle arrest
MCF-718Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : Similar triazole derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that the indole moiety enhances antibacterial effects by facilitating interactions with bacterial cell membranes.

Other Biological Activities

Other potential activities include:

  • Antioxidant Properties : Compounds with indole and triazole structures often exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that such compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry explored the antiproliferative effects of triazole derivatives on human cancer cell lines. The findings indicated that modifications to the indole structure significantly enhanced anticancer activity, supporting the potential of similar compounds like our target compound in therapeutic applications .

Study 2: Antimicrobial Evaluation

Research conducted on various triazole derivatives revealed their effectiveness against multiple bacterial strains. The study highlighted the importance of structural features in enhancing antibacterial efficacy, suggesting that our compound's unique configuration may yield similar results .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H23N5O2/c1-28-13-12-25-15-16(17-6-2-3-7-18(17)25)14-21(27)22-10-9-20-24-23-19-8-4-5-11-26(19)20/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,27)

InChI Key

VYXIGSRGEWDZOD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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